Tianeptinaline is synthesized from tianeptine, a drug traditionally used to treat major depressive disorder. The structural modifications made to tianeptine in the development of tianeptinaline have positioned it within the class of histone deacetylase inhibitors. This classification indicates its potential therapeutic applications beyond mood disorders, including cognitive enhancement and neuroprotection .
The synthesis of tianeptinaline involves several chemical reactions that modify the tianeptine structure to enhance its pharmacological properties. The typical synthetic route includes:
The synthesis may also utilize techniques such as microwave-assisted reactions or solvent-free conditions to improve efficiency and reduce by-products .
Tianeptinaline's molecular formula is represented as CHNO. The compound features a complex arrangement that includes a benzodiazepine core, which is critical for its biological activity.
Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed techniques to confirm the structure of tianeptinaline during synthesis .
Tianeptinaline undergoes various chemical reactions that are crucial for its functionality:
The detailed mechanisms of these reactions are studied using biochemical assays that measure changes in acetylation status and downstream effects on gene expression .
The mechanism of action of tianeptinaline primarily revolves around its role as a histone deacetylase inhibitor:
These processes contribute to the cognitive-enhancing effects observed with tianeptinaline administration .
Characterization techniques such as infrared spectroscopy (IR) and high-performance liquid chromatography (HPLC) are utilized to assess purity and identify functional groups present in the compound .
Tianeptinaline shows promise in various scientific applications:
Research continues to explore these applications, with ongoing studies aimed at elucidating further therapeutic benefits .
Tianeptine (IUPAC name: 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid; molecular formula: C₂₁H₂₅ClN₂O₄S) is classified pharmacologically as an atypical tricyclic antidepressant (TCA). While its core structure shares a tricyclic framework with classical TCAs like amitriptyline, critical molecular distinctions redefine its biological activity:
Table 1: Key Chemical Properties of Tianeptine
Property | Value | Significance |
---|---|---|
Molecular Weight | 436.95 g/mol | Within optimal range for blood-brain barrier penetration |
Protein Binding | 95% (primarily albumin) | Limits volume of distribution (0.8 L/kg) |
Bioavailability | 99% | Minimal first-pass metabolism |
Elimination Half-life | 2.5–3 hours | Requires multiple daily doses for therapeutic effect |
Metabolism | β-oxidation → MC3/MC5 metabolites | Active metabolites contribute to pharmacological effects |
Tianeptine’s development reflects shifting paradigms in depression neurobiology:
Table 2: Global Regulatory Status of Tianeptine
Region | Status | Brand Names | Notes |
---|---|---|---|
European Union | Approved (1983–present) | Stablon®, Coaxil® | Available by prescription only |
United States | Not approved | N/A | Schedule I/II in some states due to misuse |
Latin America | Approved | Tatinol® | Used for MDD and IBS |
Asia | Approved (e.g., South Korea) | Stablon®, Neptine® | Regulated pharmaceutical |
Australia/Canada | Banned | N/A | Considered opioid-like risk substance |
Tianeptine challenges the monoamine hypothesis through unique multimodal mechanisms:
Table 3: Receptor Binding Profile of Tianeptine
Receptor | Affinity (Ki, nM) | Activity | Functional Consequence |
---|---|---|---|
μ-Opioid (MOR) | 194–768 | Full agonist | Antidepressant effect; euphoria at high doses |
δ-Opioid (DOR) | 37,400 | Partial agonist | Minor contribution to mood modulation |
Serotonin Transporter (SERT) | >10,000 | Inactive | No direct serotonergic effects |
Glutamate (AMPA/NMDA) | Not applicable | Allosteric modulator | Neuroplasticity enhancement |
D2/D3 Dopamine | >10,000 | Weak agonist | Possible limbic dopamine release |
Tianeptine exemplifies how targeting non-monoaminergic pathways—especially glutamatergic signaling and opioid receptor cascades—can yield effective antidepressants with novel mechanistic profiles. Its clinical utility in depression, anxiety, and somatic comorbidities underscores the limitations of monoamine-centric models [6] [9].
Compound Synonyms Mentioned: Stablon®, Coaxil®, Tatinol®, ZaZa, Tianna Red.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3